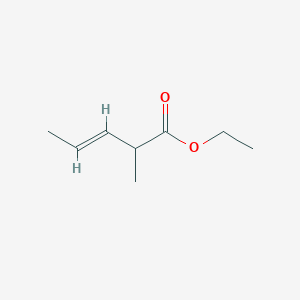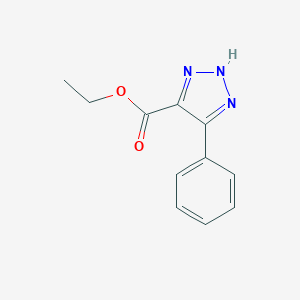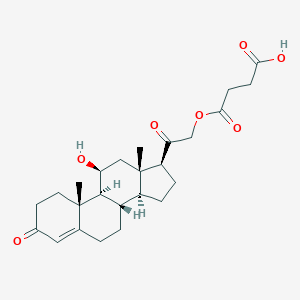
ethyl (E)-2-methylpent-3-enoate
Descripción general
Descripción
Ethyl (E)-2-methylpent-3-enoate, also known as ethyl geranate, is a chemical compound commonly used in the fragrance and flavor industry. It is a colorless liquid with a fruity odor and is derived from geraniol, a natural component found in many essential oils. Ethyl geranate is used in a variety of products, including perfumes, soaps, and food flavorings. In recent years, there has been increasing interest in the scientific research applications of ethyl geranate due to its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of ethyl (E)-2-methylpent-3-enoate geranate is not fully understood, but it is believed to act through a variety of pathways in the body. One proposed mechanism is that this compound geranate may act as an antioxidant, protecting cells from oxidative stress and reducing inflammation. Additionally, this compound geranate may have antimicrobial effects by disrupting the cell membranes of bacteria.
Biochemical and Physiological Effects:
Ethyl geranate has been shown to have several biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, this compound geranate has been shown to have analgesic effects, reducing pain in animal models. It has also been shown to have sedative effects, reducing anxiety and promoting relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl (E)-2-methylpent-3-enoate geranate in lab experiments is that it is readily available and relatively inexpensive. Additionally, it is a stable compound that can be easily synthesized and purified. However, one limitation of using this compound geranate is that its mechanism of action is not fully understood, and more research is needed to determine its potential therapeutic benefits.
Direcciones Futuras
There are several potential future directions for research on ethyl (E)-2-methylpent-3-enoate geranate. One area of interest is its potential use as a natural preservative in food and cosmetic products. Additionally, researchers are investigating its potential use in treating inflammatory conditions such as arthritis and inflammatory bowel disease. Further research is also needed to determine its safety and efficacy as a therapeutic agent. Overall, this compound geranate is a promising compound with potential applications in a variety of fields.
Aplicaciones Científicas De Investigación
Ethyl geranate has been the subject of several scientific studies in recent years, with researchers investigating its potential therapeutic benefits. One study found that ethyl (E)-2-methylpent-3-enoate geranate has antioxidant properties and can protect cells from oxidative stress. Another study showed that this compound geranate has anti-inflammatory effects and can reduce inflammation in the body. Additionally, this compound geranate has been shown to have antimicrobial properties and may be effective against certain types of bacteria.
Propiedades
IUPAC Name |
ethyl 2-methylpent-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h4,6-7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWBPXBYCPKWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C=CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051768 | |
| Record name | Ethyl 2-methyl-3-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1617-23-8 | |
| Record name | Ethyl 2-methyl-3-pentenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pentenoic acid, 2-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-methyl-3-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















